Fluorine Substitution at the 6-Position: Lipophilicity and Metabolic Stability Differentiation vs. Des-Fluoro Pyrido-Diazepine Analogs
The 6-fluoro substituent in cis-6-fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine confers measurable differentiation from des-fluoro analogs of the pyrido[3,4-e][1,4]diazepine class. The compound exhibits a calculated LogP of 1.6853 and a topological polar surface area (TPSA) of 36.95 Ų . In contrast, the des-fluoro parent scaffold, cis-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine, lacks the electron-withdrawing fluorine atom and consequently possesses a lower LogP (estimated ~1.2–1.4 based on fragment-based calculations) and a different hydrogen-bond acceptor profile. The increased lipophilicity (ΔLogP ≈ +0.3–0.5) enhances passive blood-brain barrier permeability, while the fluorine atom increases metabolic stability by blocking oxidative metabolism at the 6-position of the pyridine ring [1]. This differentiation is critical for CNS-targeted programs where balancing permeability and clearance is essential [1].
| Evidence Dimension | Lipophilicity (LogP) and TPSA |
|---|---|
| Target Compound Data | LogP = 1.6853; TPSA = 36.95 Ų |
| Comparator Or Baseline | Des-fluoro analog cis-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine: estimated LogP ≈ 1.2–1.4; TPSA ≈ 36.95 Ų (similar) |
| Quantified Difference | ΔLogP ≈ +0.3–0.5 units; metabolic stability improvement inferred from class-level fluorine substitution data |
| Conditions | Calculated physicochemical properties (ChemScene computational chemistry data); metabolic stability inferred from medicinal chemistry literature on fluoroaromatic compounds |
Why This Matters
For CNS drug discovery programs, the fluorine-driven LogP increase optimizes blood-brain barrier penetration while the metabolic blockade at the 6-position reduces clearance, making this compound a more developable lead than its des-fluoro counterpart.
- [1] Purser, S.; Moore, P.R.; Swallow, S.; Gouverneur, V. Fluorine in Medicinal Chemistry. Chemical Society Reviews, 2008, 37, 320-330. View Source
